![molecular formula C8H6ClF3N2O2 B3043574 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 886762-27-2](/img/structure/B3043574.png)
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
Overview
Description
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The InChI code for this compound is 1S/C7H5ClF3NO/c1-13-6-3-4 (7 (9,10)11)2-5 (8)12-6/h2-3H,1H3 .Physical And Chemical Properties Analysis
The physical form of this compound is a colourless liquid . It has a molecular weight of 211.57 .Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to protect crops from pests , suggesting that their targets could be specific biochemical pathways in pests.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Tfmp derivatives are known to affect various biochemical pathways, leading to their wide use in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues . This suggests that the compound may have good bioavailability.
Result of Action
The presence of fluorine and pyridine structure in tfmp derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may have similar effects.
Action Environment
The development of fluorinated organic chemicals, including tfmp derivatives, is becoming an increasingly important research topic . This suggests that environmental factors may play a role in the compound’s action.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is its potency and selectivity as a CFTR inhibitor. This compound has been extensively studied in various lab experiments, and its use has led to significant advances in the understanding of CFTR protein function. However, one of the limitations of this compound is its potential toxicity, which requires careful consideration in experimental settings.
Future Directions
There are several future directions for research on 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide. One area of focus is the development of more potent and selective CFTR inhibitors that can be used to treat cystic fibrosis and other diseases associated with CFTR dysfunction. Another area of research is the investigation of the potential applications of this compound in other fields, such as cancer research and drug delivery. Finally, future studies may focus on the safety and toxicity of this compound and its potential use in clinical settings.
Scientific Research Applications
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been found to be a potent and selective inhibitor of the CFTR protein, which plays a crucial role in regulating ion transport across cell membranes.
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-16-4-2-3(8(10,11)12)5(7(13)15)6(9)14-4/h2H,1H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMIJKLUGTZQNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)C(F)(F)F)C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184761 | |
Record name | 2-Chloro-6-methoxy-4-(trifluoromethyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886762-27-2 | |
Record name | 2-Chloro-6-methoxy-4-(trifluoromethyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methoxy-4-(trifluoromethyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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